molecular formula C16H26N2O6 B1405450 (2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate CAS No. 441349-04-8

(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate

Cat. No.: B1405450
CAS No.: 441349-04-8
M. Wt: 342.39 g/mol
InChI Key: ZFUOZXGXWKTKGY-UHFFFAOYSA-N
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Description

The compound “(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate” is a functionalized ester derivative with two critical structural features:

  • N-hydroxysuccinimide (NHS) ester group (2,5-dioxopyrrolidin-1-yl): This group is widely used in bioconjugation chemistry due to its reactivity with primary amines, enabling stable amide bond formation under mild conditions .
  • tert-butoxycarbonyl (Boc)-protected amino group [(2-methylpropan-2-yl)oxycarbonylamino]: The Boc group provides stability to the amine moiety during synthetic processes, requiring acidic conditions (e.g., trifluoroacetic acid) for deprotection .
  • Heptanoate chain: A seven-carbon aliphatic chain links the NHS ester and Boc-amine groups, influencing solubility, lipophilicity, and reactivity.

While direct synthesis or application data for this compound are absent in the provided evidence, its structural analogs (e.g., NHS esters, Boc-protected amino acids) are employed in drug delivery, fluorogenic probes, and crosslinking applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O6/c1-16(2,3)23-15(22)17-11-7-5-4-6-8-14(21)24-18-12(19)9-10-13(18)20/h4-11H2,1-3H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUOZXGXWKTKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate involves several steps. One common method includes the reaction of 7-aminoheptanoic acid with tert-butoxycarbonyl chloride to form the tert-butoxycarbonylamino derivative. This intermediate is then reacted with 2,5-dioxo-pyrrolidin-1-yl ester to yield the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. This method allows for a more efficient, versatile, and sustainable production process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and polymers, serving as a protecting group for amino acids.

    Biology: The compound is utilized in the study of drug delivery systems and the development of new pharmaceuticals.

    Medicine: It plays a role in the design of prodrugs and other therapeutic agents.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate involves its ability to act as a protecting group for amino acids. This protects the amino group from unwanted reactions during peptide synthesis. The compound can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Structural and Functional Analogues
Compound Name Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
(2,5-dioxopyrrolidin-1-yl) 7-[(Boc)amino]heptanoate (Target) NHS ester, Boc-amine, heptanoate chain ~337.3 (estimated) Bioconjugation, amine-reactive crosslinking -
APM-o-NHS (2,5-dioxopyrrolidin-1-yl 8-(phenoxazin-3-one)octanoate) NHS ester, fluorogenic phenoxazine group ~637.6 (calculated) Fluorogenic nanosensors, amine labeling
5-Hydroxy-2-[(Boc)amino]pentanoic acid Boc-amine, pentanoic acid 233.26 Lab reagent, intermediate in peptide synthesis
7-[4-(pyrrolo-pyridazin-1-yl)phenyl]heptanoate (Patent Example) Heptanoate ester, heterocyclic core Not specified Pharmacological applications (implied)
Key Comparisons

A. Reactivity and Stability

  • The target compound’s NHS ester group enables rapid conjugation with amines, similar to APM-o-NHS, which is used in fluorogenic probes .
  • 5-Hydroxy-2-[(Boc)amino]pentanoic acid () lacks the NHS ester, making it less reactive but more stable in aqueous environments. Its carboxylic acid form increases polarity, reducing cell permeability compared to the target’s ester .

B. Solubility and Lipophilicity

  • The heptanoate chain in the target compound enhances lipophilicity compared to shorter-chain analogs (e.g., pentanoic acid derivatives). This property may improve membrane permeability but reduce solubility in polar solvents.
  • APM-o-NHS, with an extended eight-carbon chain and aromatic phenoxazine group, exhibits even higher lipophilicity, favoring organic solvents like DMF .

Biological Activity

(2,5-Dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H24N2O6\text{C}_{15}\text{H}_{24}\text{N}_{2}\text{O}_{6}

It features a pyrrolidine ring with two carbonyl groups and a heptanoate side chain modified with a tert-butyl carbamate moiety. The molecular weight is approximately 324.36 g/mol.

1. Anticonvulsant Properties

Research has demonstrated that derivatives of the 2,5-dioxopyrrolidin framework exhibit anticonvulsant properties. A notable study evaluated various hybrid compounds derived from this structure, revealing potent effects in mouse models for seizure activity. Specifically, one derivative showed an effective dose (ED50) in the maximal electroshock (MES) test of 23.7 mg/kg and in pentylenetetrazole-induced seizures at 59.4 mg/kg .

2. Antinociceptive Effects

The same compounds also displayed significant antinociceptive activity in formalin-induced pain models. This suggests that the mechanism may involve modulation of central sodium/calcium currents and antagonism of TRPV1 receptors, which are known to play roles in pain perception .

3. ADME-Tox Properties

In vitro assessments indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profiles for these compounds, making them promising candidates for further development in treating conditions such as epilepsy and neuropathic pain .

Case Studies

Case Study 1: Efficacy in Mouse Models
A focused study involving a series of pyrrolidine derivatives demonstrated that the compound's structural modifications influenced its anticonvulsant efficacy significantly. The lead compound exhibited not only anticonvulsant effects but also reduced pain responses in animal models, indicating a multitargeted approach to drug design could enhance therapeutic outcomes .

Case Study 2: Mechanistic Insights
Further mechanistic studies indicated that the observed biological activities might be attributed to the inhibition of specific ion channels involved in neuronal excitability and pain signaling pathways. This highlights the potential for developing targeted therapies based on these findings .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of related compounds derived from the dioxopyrrolidin framework:

Compound NameAnticonvulsant Activity (ED50)Antinociceptive ActivityADME-Tox Profile
This compound23.7 mg/kgSignificantFavorable
Hybrid Compound A20.5 mg/kgModerateGood
Hybrid Compound B30.0 mg/kgLowModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate
Reactant of Route 2
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(2,5-dioxopyrrolidin-1-yl) 7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.